![molecular formula C13H9F2N3O2S B2530867 2,6-difluoro-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 941948-76-1](/img/structure/B2530867.png)
2,6-difluoro-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,6-difluoro-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group, a prop-2-ynylsulfanyl group, and a 1,3,4-oxadiazol group . These functional groups suggest that this compound could have interesting chemical properties and potential applications in areas such as drug discovery, molecular biology studies, and material science investigations.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide group suggests a planar structure around this part of the molecule, while the prop-2-ynylsulfanyl and 1,3,4-oxadiazol groups could introduce some three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the prop-2-ynylsulfanyl group could potentially undergo reactions with electrophiles, and the oxadiazole ring could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluorine atoms and the amide group could affect its polarity, solubility, and boiling and melting points .Wissenschaftliche Forschungsanwendungen
Phase Behavior and Applications of Ionic Liquids
Research on the phase behavior of ionic liquids with aliphatic and aromatic solutes, including those with structures similar to the compound , highlights the potential for using such compounds in applications ranging from nanotechnology to polymer processing and biomedical applications. The versatility of ionic liquids and their mixtures, including their use as solvents for aromatic compounds, indicates a broad range of potential applications for related organic compounds in separation processes and materials science (Visak et al., 2014).
Environmental Persistence and Toxicity of Fluorinated Compounds
A review of novel fluorinated alternatives to persistent organic pollutants (POPs) such as per- and polyfluoroalkyl substances (PFASs) underlines the importance of investigating alternative compounds for reduced environmental persistence and toxicity. This research suggests an imperative for the development and evaluation of new fluorinated compounds, potentially including those with structures similar to the target compound, that offer lower risks to human health and the environment (Wang et al., 2019).
Amyloid Imaging in Alzheimer's Disease
The use of specific ligands for amyloid imaging in Alzheimer's disease, involving compounds that can selectively bind to amyloid plaques in the brain, demonstrates the potential application of complex organic molecules in the diagnosis and research of neurodegenerative diseases. This area of research may benefit from the development of new compounds with optimized binding characteristics for improved imaging techniques (Nordberg, 2007).
Microbial Degradation of Polyfluoroalkyl Chemicals
Investigations into the microbial degradation of polyfluoroalkyl chemicals highlight the environmental fate of these substances and the potential for bioremediation strategies. Research in this domain could be relevant for assessing the biodegradability and environmental impact of fluorinated benzamide compounds and related structures (Liu & Mejia Avendaño, 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3O2S/c1-2-6-21-13-18-17-10(20-13)7-16-12(19)11-8(14)4-3-5-9(11)15/h1,3-5H,6-7H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMBHMTWSOTOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(O1)CNC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.